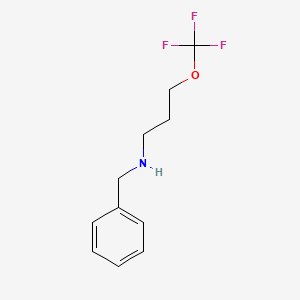

Benzyl-(3-trifluoromethoxy-propyl)-amine

Description

Benzyl-(3-trifluoromethoxy-propyl)-amine is a secondary amine featuring a benzyl group attached to a propyl chain substituted with a trifluoromethoxy (-OCF₃) moiety at the 3-position. This compound belongs to a class of fluorinated amines, which are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by fluorine atoms.

Key Physicochemical Properties (Extrapolated from Analogous Compounds):

Properties

Molecular Formula |

C11H14F3NO |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

N-benzyl-3-(trifluoromethoxy)propan-1-amine |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |

InChI Key |

QOVNIEVPZBZSLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCOC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-trifluoromethoxy-propyl)-amine typically involves the trifluoromethoxylation of alkyl trifluoroborates. One common method includes the use of silver-catalyzed trifluoromethoxylation, where secondary alkyl trifluoroborates are reacted with trifluoromethoxy sources under optimized conditions . The reaction conditions often involve the use of silver salts, ligands, oxidants, and specific solvents to achieve high conversion rates and chemoselectivity .

Industrial Production Methods

Industrial production of this compound may involve a one-pot process for the preparation of trifluoromethoxylated compounds. This process includes the reaction of functionalized alcohols directly to the corresponding trifluoromethyl ether derivatives under mild reaction conditions . The advantages of this method include high conversion rates, ease of conversion, and the use of less toxic reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and atmospheres (e.g., nitrogen) to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethoxylation reactions typically yield trifluoromethyl ether derivatives .

Scientific Research Applications

Benzyl-(3-trifluoromethoxy-propyl)-amine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The trifluoromethoxy group in Benzyl-(3-trifluoromethoxy-propyl)-amine distinguishes it from other benzylamine derivatives. Below is a comparative analysis with structurally related compounds:

Reactivity and Functional Behavior

- Aromatic Ring Reactivity : Like other benzylamines, the aromatic ring in this compound is susceptible to hydroxylation by ammonia-oxidizing microorganisms (AMO), a common degradation pathway for aryl-containing organic micropollutants .

- Hydrogenation Sensitivity : Benzyl-protected amines, including this compound, can undergo catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂) to yield primary amines, a trait shared with analogs like Benzyl-(4-isopropyl-benzyl)-amine .

Critical Notes

- The -OCF₃ group’s impact on biodegradability requires further study, as AMO-mediated degradation may differ from -CF₃ or alkylated amines .

Biological Activity

Benzyl-(3-trifluoromethoxy-propyl)-amine is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group linked to a propyl chain that contains a trifluoromethoxy functional group. The trifluoromethoxy moiety enhances the compound's chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Key Structural Features:

- Benzyl Group: Provides stability and lipophilicity.

- Trifluoromethoxy Group: Increases electrophilicity and may enhance binding affinity to biological targets.

The biological activity of this compound is largely attributed to the trifluoromethoxy group, which influences its interaction with various molecular targets. This group enhances the compound's lipophilicity, allowing for more effective interaction with hydrophobic regions of biological molecules. The electron-withdrawing nature of the trifluoromethoxy group can also affect binding affinity and specificity for certain receptors or enzymes.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl or trifluoromethoxy groups often exhibit enhanced pharmacological properties, including increased potency and selectivity for biological targets. Preliminary studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in cell signaling pathways.

Comparative Analysis of Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylbenzylamine | Benzyl group with methyl substitution | Commonly used in organic synthesis |

| 3-Trifluoromethylpropylamine | Propyl chain with trifluoromethyl group | Enhanced lipophilicity |

| 4-Fluorobenzyl-(3-propoxypropyl)-amine | Fluoro-substituted benzene ring | Different halogen effects on reactivity |

| This compound | Benzene ring with trifluoromethoxy substitution | Unique combination of methyl and trifluoromethoxy groups |

Case Studies and Research Findings

-

Binding Affinity Studies:

Preliminary data from binding studies indicate that this compound exhibits enhanced interactions with specific receptors compared to non-fluorinated analogs. Techniques such as radiolabeled ligand binding assays have been employed to quantify these interactions, revealing significant binding affinities that suggest potential therapeutic applications. -

Pharmacodynamics:

Investigations into the pharmacodynamics of this compound have shown its ability to modulate neurotransmission processes. For instance, studies have demonstrated its effects on serotonin uptake inhibition, which could be relevant for treating mood disorders . -

In Vitro Efficacy:

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicate that this compound may possess selective cytotoxicity against certain tumor types, warranting further exploration into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.